N'-hidroxietil-2-(2,2-dimetilmorfolin-4-il)etanamidina

Descripción general

Descripción

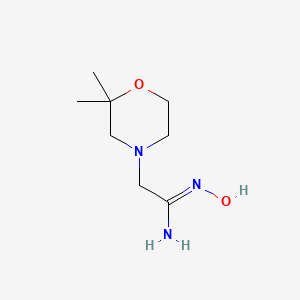

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial antioxidante

Las propiedades antioxidantes de los compuestos relacionados con la N'-hidroxietil-2-(2,2-dimetilmorfolin-4-il)etanamidina se han explorado en varios estudios. Los antioxidantes son cruciales para combatir el estrés oxidativo, que está implicado en numerosas enfermedades. Los compuestos con estructuras similares se han sintetizado y evaluado por su eficacia contra agentes oxidativos como el 2,2-difenil-1-picrilhidrazilo (DPPH) y los radicales hidroxilo . El potencial de estos compuestos para actuar como antioxidantes sugiere que podrían optimizarse aún más para tratar las condiciones patológicas relacionadas con el estrés oxidativo.

Actividad antibacteriana

Los derivados de morfolina han mostrado promesa en aplicaciones antibacterianas. La investigación indica que ciertos compuestos que contienen morfolina exhiben una actividad significativa contra bacterias Gram-positivas y Gram-negativas . Esto sugiere que la this compound podría ser un andamiaje valioso para desarrollar nuevos agentes antibacterianos, contribuyendo potencialmente a la lucha contra las cepas resistentes a los antibióticos.

Actividad Biológica

2-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for its development as a therapeutic agent.

The compound features a morpholine ring and a hydroxylamine functional group, which are significant for its interaction with biological targets. The presence of the dimethyl substituents on the morpholine enhances its lipophilicity, potentially improving cell membrane permeability.

The biological activity of 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate various signaling pathways by binding to target proteins, thereby influencing cellular responses.

Biological Activity

1. Antimicrobial Activity

Research indicates that morpholine derivatives exhibit antimicrobial properties. In vitro studies have shown that 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of 2-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins.

Case Study: Apoptotic Induction in Cancer Cells

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide resulted in:

- Increased caspase-3 and caspase-9 activity.

- A significant reduction in cell viability at concentrations above 50 µg/mL after 24 hours.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings indicate:

- Absorption: Rapid absorption post-administration.

- Distribution: High tissue distribution with a preference for liver and kidney.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Predominantly renal excretion of metabolites.

Toxicity Profile

Toxicological assessments reveal that while the compound shows promise as an antimicrobial and anticancer agent, it also exhibits dose-dependent toxicity in non-target cells. Further studies are required to establish a safe therapeutic window.

Propiedades

IUPAC Name |

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2)6-11(3-4-13-8)5-7(9)10-12/h12H,3-6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQHMOODIBYUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CC(=NO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCO1)C/C(=N/O)/N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.